molecular formula C6H5NS B038042 5-Ethynyl-4-methylthiazole CAS No. 111600-93-2

5-Ethynyl-4-methylthiazole

Cat. No.: B038042
CAS No.: 111600-93-2
M. Wt: 123.18 g/mol
InChI Key: QTHMRGOSYOSAOA-UHFFFAOYSA-N
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Description

5-Ethynyl-4-methylthiazole is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an ethynyl group at the fifth position and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-4-methylthiazole typically involves the reaction of thiazole aldehyde with the Ohira-Bestmann reagent.

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using eco-friendly methods. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature. This method is more suitable for large-scale production due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethynyl-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-4-methylthiazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

  • 5-Ethyl-4-methylthiazole
  • 4-Methyl-5-formylthiazole
  • 5-(2-Hydroxyethyl)-4-methylthiazole

Comparison: 5-Ethynyl-4-methylthiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Ethyl-4-methylthiazole lacks the ethynyl group and thus exhibits different reactivity and biological properties .

Biological Activity

5-Ethynyl-4-methylthiazole (EMT) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitubercular research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C6H7NSC_6H_7NS and features a thiazole ring substituted with an ethynyl group at the 5-position and a methyl group at the 4-position. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Biological Activities

1. Antimicrobial Properties
EMT has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The compound's mechanism involves inhibiting key enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial growth.

2. Antifungal Activity
In addition to its antibacterial effects, EMT has also shown promise in antifungal applications. Research has demonstrated its effectiveness against several fungal pathogens, suggesting its potential use in treating fungal infections.

3. Antitubercular Activity
EMT has been explored as a lead compound for drug development targeting tuberculosis. Its ability to inhibit M. tuberculosis has been confirmed through various assays, making it a candidate for further development as an antitubercular agent.

The biological activity of EMT can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : EMT inhibits enzymes critical for the synthesis of bacterial cell walls, which is essential for bacterial survival.
  • Receptor Modulation : The compound may also modulate receptor activity involved in neurotransmission, although this area requires further exploration .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/PathwayMechanism of ActionReference
AntimicrobialMycobacterium tuberculosisInhibition of cell wall synthesis
AntifungalVarious fungal pathogensDisruption of fungal cell integrity
NeuroprotectiveNeuronal cellsGABA receptor modulation
AntitubercularMycobacterium tuberculosisEnzyme inhibition

Detailed Research Findings

A study conducted by researchers focused on the synthesis and evaluation of thiazole derivatives, including EMT, highlighted its potent activity against M. tuberculosis. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy in inhibiting bacterial growth .

Another investigation evaluated the neuroprotective effects of thiazole derivatives similar to EMT, revealing that these compounds could enhance GABAergic neurotransmission, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

5-ethynyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHMRGOSYOSAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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